Cas no 2137899-19-3 (methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate)

methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate
- methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate
- 2137899-19-3
- EN300-1067656
-
- インチ: 1S/C9H13N3O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h5-6H,2-4,10H2,1H3
- InChIKey: HLHWWQYYKPYOPP-UHFFFAOYSA-N
- SMILES: O(C)C(C1CC2=NC=C(N)N2CC1)=O
計算された属性
- 精确分子量: 195.100776666g/mol
- 同位素质量: 195.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 70.1Ų
methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1067656-5.0g |
methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |
2137899-19-3 | 5g |
$4349.0 | 2023-06-10 | ||
Enamine | EN300-1067656-2.5g |
methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |
2137899-19-3 | 95% | 2.5g |
$2940.0 | 2023-10-28 | |
Enamine | EN300-1067656-10.0g |
methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |
2137899-19-3 | 10g |
$6450.0 | 2023-06-10 | ||
Enamine | EN300-1067656-0.05g |
methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |
2137899-19-3 | 95% | 0.05g |
$1261.0 | 2023-10-28 | |
Enamine | EN300-1067656-0.1g |
methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |
2137899-19-3 | 95% | 0.1g |
$1320.0 | 2023-10-28 | |
Enamine | EN300-1067656-10g |
methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |
2137899-19-3 | 95% | 10g |
$6450.0 | 2023-10-28 | |
Enamine | EN300-1067656-0.25g |
methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |
2137899-19-3 | 95% | 0.25g |
$1381.0 | 2023-10-28 | |
Enamine | EN300-1067656-0.5g |
methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |
2137899-19-3 | 95% | 0.5g |
$1440.0 | 2023-10-28 | |
Enamine | EN300-1067656-1.0g |
methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |
2137899-19-3 | 1g |
$1500.0 | 2023-06-10 | ||
Enamine | EN300-1067656-5g |
methyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylate |
2137899-19-3 | 95% | 5g |
$4349.0 | 2023-10-28 |
methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylateに関する追加情報
Methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate (CAS No. 2137899-19-3): A Comprehensive Overview
Methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate, identified by its CAS number 2137899-19-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This heterocyclic molecule has garnered attention due to its unique structural features and potential biological activities. The imidazopyridine core of this compound presents a versatile scaffold that has been explored in the development of various therapeutic agents.
The chemical structure of methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate consists of an imidazopyridine ring system substituted with an amino group at the 3-position and a carboxylate ester at the 7-position. This arrangement provides multiple sites for functionalization, making it a valuable building block for medicinal chemists. The presence of both basic and acidic functionalities within the molecule allows for interactions with a wide range of biological targets, including enzymes and receptors.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential applications in treating various diseases. The imidazopyridine scaffold has been particularly studied for its role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative disorders. Researchers have leveraged the structural flexibility of this scaffold to design molecules that can interact with specific proteins and enzymes involved in these pathways.
One of the most compelling aspects of methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate is its potential as a precursor for more complex drug candidates. The carboxylate ester group at the 7-position can be further modified through various chemical reactions, such as hydrolysis or transesterification, to introduce different functional groups. This adaptability makes it an attractive candidate for synthetic chemistry approaches aimed at optimizing pharmacological properties.
Recent studies have highlighted the importance of imidazopyridine derivatives in drug development. For instance, researchers have reported the synthesis and characterization of several imidazopyridine-based compounds that exhibit potent activity against inflammatory cytokines and have shown promise in preclinical models. These findings underscore the therapeutic potential of this chemical class and reinforce the interest in exploring new derivatives.
The pharmacological profile of methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate has been investigated through both computational modeling and experimental studies. Computational approaches have been used to predict binding affinities and interactions with biological targets, while experimental studies have focused on assessing in vitro activities and pharmacokinetic properties. These combined efforts have provided valuable insights into the compound's potential as a lead molecule for drug development.
In addition to its therapeutic applications, methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate has shown promise in material science applications. Its unique structural features make it a suitable candidate for designing organic semiconductors and other advanced materials. The ability to functionalize the imidazopyridine core allows for fine-tuning of electronic properties, which is crucial for developing next-generation electronic devices.
The synthesis of methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to construct the imidazopyridine ring system efficiently. These methods are essential for producing sufficient quantities of the compound for both research and commercial purposes.
The safety profile of methyl 3-amino-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylate is another critical aspect that has been evaluated through toxicological studies. These studies have focused on assessing acute toxicity、chronic exposure effects、and potential side reactions. The results from these evaluations are crucial for determining appropriate handling procedures and ensuring that the compound can be safely used in both laboratory and industrial settings.
The future directions for research on methyl 3-amino-5H,6H,7 H,8 H -imidazo1,2 -apyridine -7 -carboxylate include further exploration of its biological activities and development of novel derivatives with enhanced pharmacological properties。 Collaborative efforts between synthetic chemists、pharmacologists、and biologists are essential to fully realize the potential of this compound as a therapeutic agent。
In conclusion,methyl 3-amino -5 H,6 H,7 H,8 H -imidazo1,2 -apyridine -7 -carboxylate (CAS No .2137899 -19 -3) is a versatile heterocyclic compound with significant potential in pharmaceutical chemistry。 Its unique structural features、functionalization possibilities、and promising biological activities make it an attractive candidate for drug development。 Ongoing research efforts are expected to yield new insights into its therapeutic applications and contribute to advancements in medicine。
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